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Compound of Interest

Compound Name: 9-Tetradecen-5-olide

Cat. No.: B15191236

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
the flavoring agent 9-Tetradecen-5-olide (CAS Number: 15456-70-9). Due to the limited
availability of directly published spectra, this document synthesizes information from official
evaluations and provides general experimental protocols applicable to the analysis of long-
chain aliphatic lactones.

Chemical Identity and Physical Properties
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Property Value Reference
) 6-(non-4-en-1-yl)tetrahydro-
Chemical Name --INVALID-LINK--
2H-pyran-2-one
5-Hydroxy-9-tetradecenoic
Synonym(s) ) --INVALID-LINK--
acid delta-lactone
FEMA Number 4448 --INVALID-LINK--
JECFA Number 1997 --INVALID-LINK--
Molecular Formula C14H2402 --INVALID-LINK--
Molecular Weight 224.34 g/mol --INVALID-LINK--
Physical Form Clear colourless liquid --INVALID-LINK--
Odor Strong fatty fruit-like aroma --INVALID-LINK--
Boiling Point 343-345 °C --INVALID-LINK--
Refractive Index 1.445-1.472 --INVALID-LINK--
Specific Gravity 0.921-0.952 (20°C) --INVALID-LINK--
) N Mixture of isomers: 91-94%
Isomeric Composition --INVALID-LINK--

cis, 3-4% trans

Spectroscopic Data

While specific, authenticated spectra for 9-Tetradecen-5-olide are not readily available in
public databases, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has
performed a safety evaluation which includes a Mass Spectrometry (MS) identification test.[1]
The detailed data from this test is expected to be available within the "Compendium of Food
Additive Specifications” or the "WHO Food Additives Series" related to the 73rd JECFA
meeting.[1][2][3][4]

Mass Spectrometry (MS)

The JECFA specification for 9-Tetradecen-5-olide indicates that a mass spectrum is used for
its identification.[5] For a molecule with the formula C14H2402, the expected molecular ion peak
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[M]* would be at m/z 224. Common fragmentation patterns for long-chain lactones would
involve the loss of alkyl chains and rearrangements around the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific 1H and 3C NMR data for 9-Tetradecen-5-olide are not currently published in readily
accessible sources. However, based on the known structure of 6-(non-4-en-1-yltetrahydro-2H-
pyran-2-one, the following characteristic signals can be predicted:

IH NMR (Predicted):
e ~5.4 ppm: Multiplet, corresponding to the two vinylic protons (-CH=CH-).

e ~4.2 ppm: Multiplet, for the proton on the carbon bearing the ester oxygen in the lactone ring
(-O-CH-).

e ~2.5 ppm: Multiplet, for the protons on the carbon alpha to the carbonyl group (-CH2-C=0).
e ~2.0 ppm: Multiplets, for the allylic protons adjacent to the double bond.

e ~1.2-1.8 ppm: A complex series of multiplets for the remaining methylene protons in the
aliphatic chains and the lactone ring.

e ~0.9 ppm: Triplet, for the terminal methyl group (-CHs).

13C NMR (Predicted):

e ~175 ppm: Carbonyl carbon of the lactone.

e ~130 ppm: Vinylic carbons (-CH=CH-).

e ~80 ppm: Carbon attached to the ester oxygen (-O-CH-).

e ~30-40 ppm: Carbons alpha to the carbonyl and the double bond.
e ~20-30 ppm: Other methylene carbons in the chains and ring.

e ~14 ppm: Terminal methyl carbon.
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Infrared (IR) Spectroscopy

An IR spectrum of 9-Tetradecen-5-olide would be expected to show the following
characteristic absorption bands:

e ~1735-1750 cm~1: A strong absorption band characteristic of the C=0 stretching vibration of
a six-membered ring lactone (d-lactone).

e ~3000-3020 cm~1: C-H stretching vibrations for the vinylic hydrogens (=C-H).
e ~2850-2960 cm~1: C-H stretching vibrations for the aliphatic methylene and methyl groups.
e ~1650-1670 cm~1: C=C stretching vibration, which may be weak or of medium intensity.

e ~1150-1250 cm~1: C-O stretching vibration of the ester group.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for long-chain aliphatic
lactones are provided below. These are generalized procedures and may require optimization
for specific instrumentation and sample characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile compounds like
lactones in flavor and fragrance chemistry.

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis of 9-Tetradecen-5-olide.
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o Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or
hexane). An internal standard may be added for quantitative analysis.

e Gas Chromatography (GC):

o

Injector: Split/splitless injector at a temperature of ~250°C.

[¢]

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is

typically used.

[¢]

Oven Program: A temperature gradient is employed, for example, starting at 50°C, holding
for 2 minutes, then ramping to 280°C at 10°C/min.

Carrier Gas: Helium at a constant flow rate.

[¢]

e Mass Spectrometry (MS):
o lonization: Electron lonization (EIl) at 70 eV.
o Mass Analyzer: Quadrupole or lon Trap.

o Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Transfer to NMR Tube D[RS URNVIEIETS

Click to download full resolution via product page
Caption: General workflow for NMR spectroscopic analysis.

o Sample Preparation: Dissolve approximately 5-10 mg of the purified lactone in about 0.6 mL
of deuterated chloroform (CDCIs). Tetramethylsilane (TMS) is typically used as an internal
standard (0 ppm).
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« Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for better resolution of complex multiplets.

o Data Acquisition:
o 'H NMR: Acquire standard proton spectra.

o 13C NMR: Acquire proton-decoupled carbon spectra. DEPT experiments (90 and 135) can
be used to distinguish between CH, CHz, and CHs groups.

o 2D NMR: For complete structural assignment, 2D correlation experiments such as COSY
(*H-*H correlation), HSQC (*H-13C one-bond correlation), and HMBC (*H-13C long-range
correlation) are invaluable.

Infrared (IR) Spectroscopy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15191236#spectroscopic-data-for-9-tetradecen-5-

olide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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